molecular formula C18H16N4O B11183695 7-isopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-isopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11183695
M. Wt: 304.3 g/mol
InChI Key: RMOMWDKGXVOUKH-UHFFFAOYSA-N
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Description

7-isopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-3-isopropylpyridine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-isopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-isopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.

    Thioglycoside derivatives: Investigated for their cytotoxic activities.

Uniqueness

7-isopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique structural features, which confer specific binding properties and biological activities. Its isopropyl and phenyl substituents enhance its interaction with molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

5-phenyl-11-propan-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H16N4O/c1-12(2)21-9-8-16-15(18(21)23)10-19-17-14(11-20-22(16)17)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

RMOMWDKGXVOUKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

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